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Compound of Interest

Compound Name: 1-Boc-2-Formylpyrrolidine

Cat. No.: B175060 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and analytical

data for 1-Boc-2-formylpyrrolidine, a key chiral building block in organic synthesis and

medicinal chemistry. Known formally as tert-butyl (2S)-2-formylpyrrolidine-1-carboxylate, and

often referred to as N-Boc-L-prolinal, its chemical identifier is CAS number 69610-41-9. This

document outlines the available spectroscopic data, detailed experimental protocols for its

characterization, and logical workflows for its analysis.

Core Spectroscopic Data
The structural integrity and purity of 1-Boc-2-formylpyrrolidine are paramount for its

application in complex syntheses. The following tables summarize the key spectroscopic data

for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
While a publicly available, peer-reviewed full data set for 1-Boc-2-formylpyrrolidine is not

readily available in the searched literature, the expected chemical shifts for ¹H and ¹³C NMR

are based on its known structure. The data presented here are a composite of expected values

and should be confirmed by experimental analysis.

Table 1: ¹H NMR Spectroscopic Data (Expected)
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Chemical Shift (δ) ppm Multiplicity Assignment

~9.5 Singlet CHO

~4.1 Multiplet H-2

~3.4-3.6 Multiplet H-5

~1.8-2.2 Multiplet H-3, H-4

1.48 Singlet C(CH₃)₃

Table 2: ¹³C NMR Spectroscopic Data (Expected)

Chemical Shift (δ) ppm Assignment

~202 C=O (aldehyde)

~154 C=O (Boc)

~80 C(CH₃)₃

~65 C-2

~47 C-5

~28 C(CH₃)₃

~25-30 C-3, C-4

Infrared (IR) Spectroscopy
The IR spectrum provides crucial information about the functional groups present in the

molecule.

Table 3: IR Spectroscopic Data (Expected)
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Wavenumber (cm⁻¹) Intensity Assignment

~2975 Strong C-H stretch (alkane)

~2870, ~2770 Medium C-H stretch (aldehyde)

~1730 Strong C=O stretch (aldehyde)

~1690 Strong C=O stretch (Boc carbamate)

~1390, ~1365 Medium C-H bend (gem-dimethyl)

~1160 Strong C-O stretch (carbamate)

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. The following data has

been reported for 1-Boc-2-formylpyrrolidine.

Table 4: Mass Spectrometry Data

m/z Ion

200 [M+H]⁺

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation and

purity assessment.

Methodology:

Sample Preparation: Dissolve approximately 10-20 mg of 1-Boc-2-formylpyrrolidine in 0.6-

0.8 mL of deuterated chloroform (CDCl₃).
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Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

¹H NMR Parameters:

Pulse Sequence: Standard single-pulse.

Number of Scans: 16-32.

Relaxation Delay: 1-2 seconds.

¹³C NMR Parameters:

Pulse Sequence: Proton-decoupled.

Number of Scans: 1024-4096.

Relaxation Delay: 2-5 seconds.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction.

Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16

ppm for ¹³C).

IR Spectroscopy
Objective: To identify the characteristic functional groups of the molecule.

Methodology:

Sample Preparation: As 1-Boc-2-formylpyrrolidine is a liquid or oil at room temperature,

the Attenuated Total Reflectance (ATR) technique is suitable. A small drop of the sample is

placed directly on the ATR crystal.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR

accessory.

Parameters:

Spectral Range: 4000-400 cm⁻¹.
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Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Data Acquisition: A background spectrum of the clean ATR crystal is recorded first, followed

by the spectrum of the sample.

Mass Spectrometry
Objective: To confirm the molecular weight of the compound.

Methodology:

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as

methanol or acetonitrile.

Instrumentation: An electrospray ionization (ESI) mass spectrometer.

Parameters:

Ionization Mode: Positive ion mode.

Mass Range: m/z 50-500.

Analysis: Identify the protonated molecular ion peak ([M+H]⁺).

Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for the spectroscopic analysis of 1-Boc-2-
formylpyrrolidine and the relationship between its structural features and expected

spectroscopic signals.
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Caption: Workflow for the synthesis and spectroscopic analysis of 1-Boc-2-formylpyrrolidine.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b175060?utm_src=pdf-body-img
https://www.benchchem.com/product/b175060?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b175060?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Molecular Structure of 1-Boc-2-Formylpyrrolidine

Expected Spectroscopic Signals

Boc Group
(-C(O)OC(CH₃)₃)

NMR Signals:
¹H: ~1.48 (s, 9H)

¹³C: ~154, ~80, ~28 ppm

IR Signals:
~1690 cm⁻¹ (C=O)
~1160 cm⁻¹ (C-O)

Pyrrolidine Ring
(-C₄H₇N-)

NMR Signals:
¹H: ~1.8-2.2, ~3.4-3.6, ~4.1 ppm

¹³C: ~25-30, ~47, ~65 ppm

Formyl Group
(-CHO)

NMR Signals:
¹H: ~9.5 (s, 1H)
¹³C: ~202 ppm

IR Signal: ~1730 cm⁻¹ (C=O)

Click to download full resolution via product page

Caption: Correlation between structural features and expected spectroscopic signals.

To cite this document: BenchChem. [Spectroscopic and Analytical Profile of 1-Boc-2-
Formylpyrrolidine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b175060#spectroscopic-data-nmr-ir-ms-for-1-boc-2-
formylpyrrolidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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